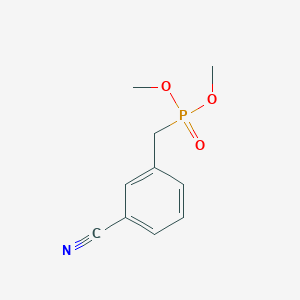

Dimethyl (3-cyanobenzyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethoxyphosphorylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJONTDJAWIVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC(=CC=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Building Blocks for Unsaturated Systems E.g., α,β Unsaturated Aldehydes, Styrenes

Dimethyl (3-cyanobenzyl)phosphonate is primarily utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the deprotonation of the phosphonate (B1237965) at the benzylic carbon to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a phosphate (B84403) salt to generate a carbon-carbon double bond, typically with high E-selectivity.

The table below illustrates representative examples of the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated systems, demonstrating the versatility of phosphonate reagents in olefination reactions.

Table 1: Representative Horner-Wadsworth-Emmons Reactions for Unsaturated System Synthesis Note: This table shows general examples of the HWE reaction using various phosphonates to illustrate the methodology.

| Aldehyde/Ketone Reactant | Phosphonate Reagent | Base/Conditions | Unsaturated Product | Selectivity (E:Z) | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Triethyl 2-phosphonopropionate | LiOH·H₂O (solvent-free) | Ethyl (E)-2-methyl-3-phenylacrylate | 99:1 | 97% | researchgate.net |

| Cyclohexanecarboxaldehyde | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O (solvent-free) | Ethyl (E)-3-cyclohexyl-2-methylacrylate | 97:3 | 91% | researchgate.net |

| Heptanal | Phosphonate Dimethylhydrazone 1 | NaH, DME | (2E,4E)-Nonadienal dimethylhydrazone | 9.5:1 | 86% (over 2 steps) | mdpi.com |

| Benzaldehyde | Diethyl α-fluorophosphonoacetate | Base | Ethyl 2-fluoro-3-phenylacrylate | 9:1 | - | nih.gov |

A primary application of this compound is the synthesis of substituted styrenes. The HWE reaction with various aromatic or aliphatic aldehydes provides a direct route to stilbene (B7821643) and styrene (B11656) derivatives containing a 3-cyanophenyl group. For example, reaction with benzaldehyde would yield 3-(2-phenylvinyl)benzonitrile. This reaction is highly valuable for creating complex aromatic structures with defined stereochemistry at the double bond. The cyano group remains intact during the reaction, making it available for subsequent transformations. In a related context, manganese(III)-mediated radical reactions between styrenes and dimethyl phosphite (B83602) have been shown to produce acetoxyphosphorylation products, although this functionalizes an existing styrene rather than creating one. unilag.edu.ng In such reactions, styrenes bearing electron-donating groups tend to give moderate yields, while those with strong electron-withdrawing groups like nitro groups may not yield the desired product. unilag.edu.ng

Precursors for Functionalized Aromatic and Heteroaromatic Scaffolds

The true synthetic power of Dimethyl (3-cyanobenzyl)phosphonate lies in the dual reactivity it imparts to its products. After the phosphonate (B1237965) moiety is consumed in an HWE reaction to construct the core carbon skeleton, the pendant 3-cyanophenyl group serves as a versatile handle for further functionalization.

The cyano group is a linchpin for a wide array of chemical transformations, allowing for the elaboration of the aromatic ring. Key transformations include:

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, providing a connection point for amide or ester formation.

Reduction: The cyano group can be reduced to a primary amine (using reagents like LiAlH₄ or catalytic hydrogenation), which can then be used to introduce new functionalities. It can also be partially reduced to an aldehyde via reagents like DiBAL-H.

Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the nitrile to form ketones after hydrolytic workup.

These transformations allow the products of HWE reactions using this compound to be converted into a diverse range of complex aromatic molecules, including acids, amines, and ketones. purdue.edu

The cyano group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. This allows for the conversion of the cyanophenyl group into a heteroaromatic scaffold, greatly increasing molecular complexity. For example:

Tetrazoles: Reaction with sodium azide (B81097) (NaN₃) and an ammonium (B1175870) salt or Lewis acid can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Thiazoles and Oxazoles: The nitrile group can participate in cyclization reactions with appropriate bifunctional nucleophiles to construct five-membered heterocyclic rings.

Pyridines and Pyrimidines: Nitriles are key starting materials in various condensation reactions that lead to the formation of six-membered heteroaromatic systems. For instance, multicomponent reactions have been developed to synthesize complex thiazolo[3,2-a]pyridin-8-yl-phosphonates. researchgate.net

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.

The Kabachnik-Fields reaction is a classic three-component reaction that synthesizes α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602) ((RO)₂P(O)H). wikipedia.orgorganic-chemistry.org It is crucial to note that Dimethyl (3-cyanobenzyl)phosphonate, which has a carbon-phosphorus bond at the benzylic position and lacks a P-H bond, is not a substrate for the Kabachnik-Fields reaction. This reaction proceeds via either the formation of an imine followed by hydrophosphonylation or the formation of an α-hydroxyphosphonate followed by substitution with the amine. nih.gov The phosphonate (B1237965) reagent in this reaction must be a hydrophosphoryl compound. wikipedia.orgorganic-chemistry.org

While not a direct participant in the Kabachnik-Fields reaction, this compound can generate products that are valuable substrates for other MCRs. For example, an α,β-unsaturated aldehyde or ketone synthesized via an HWE reaction can act as the Michael acceptor in a subsequent MCR. There are numerous MCRs that build complex heterocyclic phosphonates, such as the one-pot synthesis of isoindolin-1-one-3-phosphonates from 2-formylbenzoic acid, an amine, and dimethyl phosphonate. beilstein-journals.orgnih.gov Similarly, phosphite-mediated reductive cross-coupling reactions between two different electrophiles, such as isatins and nitrostyrenes, represent another class of three-component couplings involving organophosphorus reagents. nih.gov

Asymmetric Synthesis Using Chiral Variants or Catalysis

The generation of chiral molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. Asymmetric synthesis involving phosphonates can be achieved through various strategies, either by using chiral versions of the phosphonate (B1237965) reagent or, more commonly, by employing chiral catalysts.

The HWE reaction itself can be rendered asymmetric by using a chiral base or by conducting the reaction intramolecularly within a chiral substrate. However, a more prevalent strategy involves the asymmetric transformation of the unsaturated products obtained from the HWE reaction. The double bond created using Dimethyl (3-cyanobenzyl)phosphonate is a prochiral feature that can be targeted by a range of catalytic asymmetric reactions, including:

Asymmetric Hydrogenation: Reduces the C=C double bond to create one or two new stereocenters.

Asymmetric Dihydroxylation or Epoxidation: Introduces chiral oxygen-containing functional groups.

Asymmetric Michael Addition: The unsaturated system can act as a Michael acceptor for the enantioselective addition of nucleophiles.

Asymmetric Hydroboration: The phosphonate group itself can act as a directing group to control the stereoselective addition of boron to a nearby double bond, creating chiral tertiary boronic esters that are versatile synthetic intermediates. nih.govnih.gov

Furthermore, the field of catalytic asymmetric synthesis of C-chiral phosphonates is well-developed. mdpi.com This includes the enantioselective addition of phosphites to imines (a key step in asymmetric Kabachnik-Fields variants) catalyzed by chiral Lewis acids or Brønsted acids, and the organocatalytic Michael addition of phosphonates to α,β-unsaturated ketones. mdpi.comnih.gov

Table 2: Examples of Asymmetric Synthesis Methods for Chiral Phosphonates

| Reaction Type | Substrate Type | Catalyst/Chiral Source | Product Type | Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| Hydrophosphonylation | Chiral N-phosphonyl imines | Chiral auxiliary | Chiral α-amino phosphonates | up to 99:1 dr | nih.gov |

| Phospha-Mannich | Isatin-derived ketimines | Chiral squaramide organocatalyst | Chiral 3-amino-2-oxoindolin-3-yl-phosphonates | up to 98% ee | mdpi.com |

| Phosphorylation | H-phosphinate and Phenol | Chiral BTM catalyst | P-Chiral phosphonates | up to 54% ee | mdpi.com |

| Hydroboration | Allylic phosphonates | Rhodium / Chiral phosphite (B83602) ligand | Chiral tertiary boronic esters | up to 99:1 er | nih.gov |

| Intramolecular Cyclization | Diaryl 2-bromo arylphosphonate | Palladium / Chiral phosphine (B1218219) ligand | P-Chiral biaryl phosphonates | up to 88% ee | researchgate.net |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the chemical structure of synthesized Dimethyl (3-cyanobenzyl)phosphonate and assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer unambiguous evidence of the molecule's atomic connectivity and composition.

NMR spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on the analysis of close structural analogs, such as diethyl (4-cyanobenzyl)phosphonate. rsc.org

¹H NMR: In the proton NMR spectrum, the methoxy (B1213986) groups (-OCH₃) attached to the phosphorus atom would be expected to produce a characteristic doublet signal due to coupling with the phosphorus nucleus. The benzylic protons (-CH₂-) would also appear as a doublet. The aromatic protons on the benzene (B151609) ring would present as a complex multiplet pattern in the aromatic region of the spectrum, indicative of the 1,3-disubstitution pattern.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. Signals for the methoxy carbons, the benzylic carbon, the cyano carbon, and the distinct aromatic carbons would be observed. The carbons directly bonded to or near the phosphorus atom would exhibit splitting (coupling) in the spectrum.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for phosphonates, typically showing a single resonance. The chemical shift of this peak confirms the presence and electronic environment of the phosphonate (B1237965) group. rsc.org For related phosphonates, this signal appears in a characteristic region. rsc.org

The table below shows representative NMR data for the closely related analog, diethyl (4-cyanobenzyl)phosphonate, which serves as a basis for interpreting the spectra of the title compound. rsc.org

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 1.31 | t | 7.1 | -CH₃ |

| 4.05 – 4.19 | m | -OCH₂- | ||

| 7.73 | dd | 8.3, 3.5 | Aromatic CH | |

| 7.90 | dd | 13.1, 7.8 | Aromatic CH | |

| ¹³C NMR | 16.28 | d | 6.3 | -CH₃ |

| 62.68 | d | 5.5 | -OCH₂- | |

| 115.47 – 118.79 | m | -CN and Aromatic CH | ||

| 131.96 | d | 15.0 | Aromatic CH | |

| 132.22 | d | 9.9 | Aromatic CH | |

| 133.87 | d | 187.8 | Aromatic C-P | |

| ³¹P NMR | 15.29 | s | P=O | |

| Note: Data is for the analog Diethyl (4-cyanophenyl)phosphonate in CDCl₃. rsc.org The multiplicity abbreviations are: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets. |

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. Using techniques like electrospray ionization (ESI), the molecule can be ionized, typically forming a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high precision, allowing for the confirmation of the molecular formula, C₁₀H₁₂NO₃P. Studies on related benzyl (B1604629) phosphonates have utilized ESI-MS for structural analysis and to observe fragmentation patterns, which can provide further structural information. nih.gov

Calculated Mass Properties for C₁₀H₁₂NO₃P:

Molecular Weight: 225.18 g/mol

Monoisotopic Mass: 225.0555 Da

Expected [M+H]⁺: 226.0628 m/z

Theoretical and Computational Chemistry Studies

Computational chemistry offers powerful insights into the molecular properties of this compound that can be difficult to probe experimentally. These theoretical studies complement spectroscopic data and enhance the understanding of the molecule's structure, stability, and reactivity.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of organophosphorus compounds. acs.org For this compound, these calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The analysis of the HOMO-LUMO energy gap is particularly important, as it provides a measure of the molecule's chemical reactivity and kinetic stability. The electron-withdrawing nature of the cyano (-CN) group and the phosphonate group significantly influences the electronic structure. DFT calculations can precisely map these effects, identifying regions of the molecule that are electron-rich (susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). nih.gov

This compound possesses several rotatable single bonds (P-CH₂, CH₂-Ar), which allows the molecule to adopt numerous spatial orientations or conformations. Conformational analysis, performed using computational methods, aims to identify the most stable (lowest energy) conformers. acs.org

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. acs.orgsioc-journal.cnresearchgate.net By simulating the atomic motions under defined conditions, MD can reveal the flexibility of the molecule, the barriers to rotation between different conformers, and the most probable structures in solution or other environments. acs.orgsioc-journal.cn This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

A significant application of modern computational chemistry is the prediction of spectroscopic data. d-nb.info Using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the NMR chemical shifts (¹H, ¹³C, ³¹P) for a given molecular structure with a high degree of accuracy. rsc.orgnih.gov

These theoretical predictions serve multiple purposes:

They can aid in the assignment of complex experimental spectra, where signals may be overlapped or ambiguous.

By comparing the calculated spectra for different possible isomers or conformers with the experimental data, the correct structure can be confidently confirmed. d-nb.info

This predictive power is invaluable in modern structure elucidation, providing a robust bridge between theoretical models and experimental observation. rsc.orgnih.gov

Future Perspectives and Emerging Research Avenues

Development of Highly Enantioselective Transformations

The biological activity of many phosphonate-containing compounds is highly dependent on their stereochemistry. csic.es Consequently, the development of methods for the enantioselective synthesis of chiral phosphonates is a major research focus. While Dimethyl (3-cyanobenzyl)phosphonate itself is achiral, it serves as a precursor to chiral molecules through various transformations. Future progress hinges on creating highly stereocontrolled reactions.

Key research directions include:

Asymmetric Pudovik Reaction: The addition of H-phosphonates across C=N or C=O bonds is a fundamental method for creating α-amino and α-hydroxy phosphonates. csic.eswikipedia.org The development of catalytic, enantioselective versions of this reaction is a significant goal. wikipedia.org Research is focused on new chiral catalysts, including organocatalysts and metal complexes, that can achieve high yields and enantioselectivities (ee). For instance, chiral tethered bis(8-quinolinato) (TBOx) aluminum complexes have been shown to be highly effective, providing enantiopurities up to 98% ee with low catalyst loadings. organic-chemistry.org

Asymmetric Hydrogenation: The hydrogenation of unsaturated phosphonates using chiral transition metal complexes is a powerful strategy for producing chiral phosphonates. mdpi.comresearchgate.net Rhodium complexes with chiral ligands like f-spiroPhos have demonstrated exceptional performance, achieving up to 99.9% ee in the hydrogenation of β,β-disubstituted unsaturated phosphonates. researchgate.net Future work will likely involve creating catalysts for a broader range of substrates, including those derived from cyanobenzylphosphonates.

Catalytic Asymmetric Cascade Reactions: Researchers are designing complex, multi-step reactions that can build molecular complexity and chirality in a single operation. For example, a highly enantioselective tandem Pudovik addition/ mdpi.comCurrent time information in Vanderburgh County, US.-phospha-Brook rearrangement has been achieved using a chiral N,N'-dioxide/Scandium(III) complex, demonstrating a sophisticated approach to creating axially chiral alkenes. researchgate.net

Table 1: Examples of Catalytic Systems for Enantioselective Phosphonate (B1237965) Synthesis

| Reaction Type | Catalyst System | Substrates | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pudovik Reaction (Hydrophosphonylation) | Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex | Aldehydes and Aldimines | Up to 98% | organic-chemistry.org |

| Asymmetric Hydrogenation | Rh-(R,R)-f-spiroPhos Complex | β,β-Diarylvinylphosphonates | Up to 99.9% | researchgate.net |

| Pudovik Addition/Phospha-Brook Rearrangement | N,N'-dioxide/Sc(III) Complex | α-Alkynylketoamides and Diarylphosphine Oxides | Up to 96% | researchgate.net |

| Phospha-Michael Addition | (S)-(-)-Aluminum Lithium Bis(binaphthoxide) Complex (ALB) | Nitroalkenes and Dialkyl Phosphites | Good enantioselectivities | researchgate.net |

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant leap forward for chemical manufacturing, offering improved safety, scalability, and process control. mdpi.com

Continuous Flow Synthesis: Flow chemistry is particularly well-suited for phosphonate synthesis. Reactions can be performed at elevated temperatures and pressures with precise control over residence time, often leading to higher yields and shorter reaction times compared to batch methods. mdpi.com Studies have demonstrated the successful continuous flow synthesis of dialkyl H-phosphonates, α-aminophosphonates via the Kabachnik-Fields and Pudovik reactions, and even hydroxymethyl phosphonates. mdpi.comtandfonline.comlew.ro This approach minimizes the handling of hazardous reagents and allows for more efficient production. For example, the catalyst-free alcoholysis of dialkyl H-phosphonates in a continuous flow microwave reactor allows the reaction to be fine-tuned to produce either mixed or fully transesterified products with high efficiency. mdpi.com

Automation and High-Throughput Synthesis: Automated platforms are accelerating the discovery of new materials and reaction conditions. High-throughput methods have been successfully applied to the hydrothermal synthesis of novel metal phosphonates, allowing for the rapid exploration of a large parameter space. researchgate.net Furthermore, the automated synthesis of complex molecules like oligonucleotide phosphonates has been well-established, demonstrating the potential for creating libraries of phosphonate-based compounds for screening and development. tandfonline.comnih.govumich.edu

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Phosphonates

| Reaction | Method | Key Advantages | Reference |

|---|---|---|---|

| Alcoholysis of Dialkyl H-Phosphonates | Batch (Microwave) | Established methodology | mdpi.com |

| Continuous Flow (Microwave) | Shorter reaction times, larger scale, precise control | mdpi.com | |

| Synthesis of α-Aminophosphonates | Batch | Standard laboratory procedure | tandfonline.com |

| Continuous Flow | Efficient for Pudovik and Kabachnik-Fields reactions | tandfonline.com | |

| Michaelis-Arbuzov Rearrangement | Batch | Requires high temperatures, potential for side reactions | acs.orgacs.org |

| Continuous Flow | High productivity, low waste, solvent-free potential | acs.org |

Expansion of Substrate Scope and Reaction Diversity

The utility of a building block like this compound is directly related to the breadth of reactions it can undergo and the variety of substrates with which it can react.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a cornerstone of phosphonate chemistry, used to form alkenes with high (E)-selectivity. wikipedia.org Future research will focus on expanding the scope to include more sterically hindered or electronically demanding aldehydes and ketones. conicet.gov.ar Modifications to reaction conditions, such as the use of milder bases like DBU with lithium chloride, have already broadened the tolerance for sensitive substrates. wikipedia.orgchemrxiv.org The development of phosphonate reagents that favor (Z)-alkene formation also continues to be an area of active investigation. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-P bond formation. A significant development is the direct α-arylation of benzylic phosphonates, which allows for the synthesis of diarylmethyl phosphonates from precursors like this compound. acs.org This deprotonative cross-coupling process works even with the weakly acidic C-H bonds of benzylic phosphonates, opening up new pathways to complex molecular architectures. acs.org

Functional Group Interconversion: Research into the reactivity of the functional groups present on the phosphonate molecule itself will expand its utility. For example, the cyano group on this compound can be a handle for further transformations. Additionally, reactions that modify the phosphonate ester, such as transesterification or substitution of α-hydroxy groups, are continuously being refined to allow for the synthesis of diverse derivatives. acs.orgmdpi.com

Table 3: Expanding the Reaction Toolkit for Benzylphosphonates

| Reaction Class | Transformation Example | Significance | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Reaction with aldehydes/ketones to form (E)-alkenes | Key method for C=C bond formation; scope is continually expanding | wikipedia.orgconicet.gov.ar |

| Palladium-Catalyzed α-Arylation | Benzylphosphonate + Aryl Bromide → Diarylmethyl phosphonate | Enables functionalization of weakly acidic C-H bonds | acs.org |

| Michaelis-Arbuzov Reaction | Arylmethyl Halide + Triethyl Phosphite (B83602) → Arylmethyl Phosphonate | Fundamental C-P bond formation; milder conditions are being developed | organic-chemistry.org |

| Substitution Reactions | α-Hydroxyphosphonate → α-Azidophosphonate | Creates versatile intermediates for further synthesis | mdpi.com |

Exploration of New Catalytic Systems for Phosphonate Chemistry

The discovery of new catalysts is essential for developing more sustainable, efficient, and selective chemical transformations. nih.gov The field of phosphonate chemistry is actively exploring novel catalytic systems to overcome the limitations of classical methods. rsc.org

First-Row Transition Metals: While palladium and rhodium are highly effective catalysts, there is a strong push towards using more abundant and less expensive first-row transition metals like nickel, copper, and iron. bohrium.comnih.gov Nickel complexes, for example, have been successfully used in Hirao-type cross-coupling reactions to form C-P bonds and can catalyze the reaction of aryl halides with phosphites. nih.govmdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful green chemistry tool, enabling the generation of radical intermediates under exceptionally mild conditions. mdpi.com This approach has been applied to the phosphonylation of aromatic substrates without the need for transition metals. For instance, Eosin Y, an organic dye, can photocatalyze the phosphonylation of bromo-substituted 1,10-phenanthrolines, demonstrating a metal-free pathway to important ligands. mdpi.com Semiconductor quantum dots are also being explored as photocatalysts for C-P bond formation, capable of activating both C-H and P-H bonds under visible light. chinesechemsoc.org

Improved Catalysts for Classical Reactions: Research also continues to improve upon traditional reactions. For the palladium-catalyzed Hirao reaction, the development of new ligands and the use of additives like iodide salts can significantly accelerate the reaction, allowing for the use of more challenging substrates like aryl nonaflates derived from phenols. acs.org For the Michaelis-Arbuzov reaction, which often requires harsh high temperatures, new protocols are being developed to make the reaction more practical and applicable to a wider range of functionalized molecules. acs.org

Table 4: Emerging Catalytic Systems in Phosphonate Chemistry

| Catalyst Type | Example System | Application | Key Advantage | Reference |

|---|---|---|---|---|

| First-Row Transition Metal | Nickel(II) Chloride (NiCl₂) | Cross-coupling of aryl halides and phosphites (Hirao Reaction) | Uses an abundant, inexpensive metal | nih.gov |

| Photocatalyst (Metal-Free) | Eosin Y | Phosphonylation of bromo-aromatics | Mild, energy-efficient, avoids transition metals | mdpi.com |

| Photocatalyst (Nanomaterial) | Semiconductor Quantum Dots | Radical-radical cross-coupling for C-P bond formation | Uses visible light, can produce H₂ as a byproduct | chinesechemsoc.org |

| Modified Palladium System | Pd(OAc)₂ with Iodide Additive | C-P bond formation from aryl nonaflates | Accelerates reaction, expands substrate scope from phenols | acs.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl (3-cyanobenzyl)phosphonate in laboratory settings?

- The synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 3-cyanobenzyl bromide with dimethyl phosphite under basic conditions (e.g., triethylamine) yields this compound. Optimization of reaction parameters, such as solvent polarity (e.g., dichloromethane) and temperature (room temperature to 60°C), can improve yields . Parallel methods for structurally similar phosphonates suggest refluxing for 4–6 hours with yields up to 97% under anhydrous conditions .

Q. How can researchers characterize the purity and structure of this compound?

- NMR spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation. The ³¹P NMR signal for phosphonate esters typically appears between 20–30 ppm. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups (e.g., P=O stretching at ~1250 cm⁻¹). For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (λ ~220 nm) or gas chromatography (GC) with flame ionization detection is recommended .

Q. What safety protocols are essential when handling this compound?

- Use fume hoods , nitrile gloves, and protective eyewear. The compound may hydrolyze to release toxic phosphonic acid derivatives. Toxicity data for analogous phosphonates indicate potential neurotoxic effects, necessitating strict adherence to institutional waste disposal guidelines . Storage should be in airtight containers under inert gas (e.g., argon) to prevent moisture ingress .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Byproducts like unreacted starting materials or hydrolysis products can be reduced by:

- Controlling moisture : Use molecular sieves or anhydrous solvents.

- Catalyst selection : Transition-metal catalysts (e.g., Pd) may enhance selectivity in coupling reactions.

- Stepwise purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively isolates the target compound from impurities .

- Kinetic studies (e.g., via in-situ FTIR) can identify side reaction pathways .

Q. What analytical techniques resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Discrepancies in solubility data (e.g., in polar vs. nonpolar solvents) can arise from impurities or moisture content. Karl Fischer titration quantifies water content, while differential scanning calorimetry (DSC) assesses thermal stability. For stability studies, accelerated degradation tests (40°C/75% relative humidity) over 4 weeks provide shelf-life insights .

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in cross-coupling reactions?

- The cyano group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic substitutions. Comparative studies with non-cyano analogs show faster reaction kinetics in Suzuki-Miyaura couplings. DFT calculations (e.g., B3LYP/6-31G*) can model electronic effects on transition states .

Q. What strategies mitigate challenges in scaling up this compound synthesis from milligram to gram quantities?

- Process intensification : Continuous flow reactors reduce heat/mass transfer limitations.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time reaction control.

- Solvent recycling : Distillation recovery of solvents like dichloromethane improves cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.